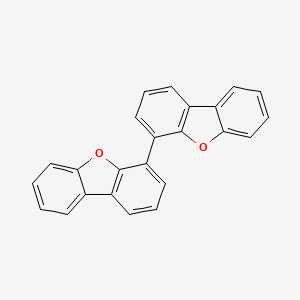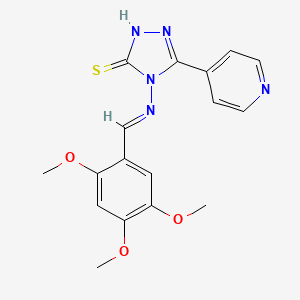![molecular formula C23H17N3O B11963824 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol CAS No. 2653-78-3](/img/structure/B11963824.png)
1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol is an organic compound known for its vibrant color and complex structure. It is a derivative of naphthol and contains both azo and imine functional groups, making it a compound of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under basic conditions to form the azo compound.
Imine Formation: The final step involves the condensation of the azo compound with an aldehyde to form the imine linkage.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment due to its vibrant color and stability.
Biology: The compound is used in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and nucleic acids, leading to changes in their structure and function.
Pathways Involved: It can affect signaling pathways by altering the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol is similar to other azo compounds such as methyl orange and Congo red.
- Thiols and imidazoles are also structurally related due to the presence of heteroatoms and aromatic rings.
Uniqueness:
- The presence of both azo and imine groups in this compound makes it unique in its reactivity and applications.
- Its ability to undergo multiple types of chemical reactions and its vibrant color make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
2653-78-3 |
|---|---|
Molekularformel |
C23H17N3O |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[(4-phenyldiazenylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H17N3O/c27-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)26-25-19-7-2-1-3-8-19/h1-16,27H |
InChI-Schlüssel |
LLHTVCHNLOWMLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)

![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)




![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)





